molecular formula C15H14ClN3O2S B2793325 1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate CAS No. 860610-24-8

1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate

Cat. No. B2793325
CAS RN: 860610-24-8
M. Wt: 335.81
InChI Key: IUQKVBOMVWYIQH-UHFFFAOYSA-N
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Description

1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate, also known as MTC or MTC-1, is a chemical compound with potential applications in scientific research. MTC-1 is a carbamate derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Synthesis and Pharmaceutical Potential

  • A study by Abignente et al. (1983) explored the synthesis of imidazothiazole derivatives like 1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate, evaluating their anti-inflammatory, analgesic, and antipyretic activities. They found significant potential in these compounds for therapeutic applications (Abignente et al., 1983).

Agricultural Applications

  • Campos et al. (2015) reported on the use of related compounds in agriculture, specifically for the sustained release of fungicides. They developed nanoparticles for the delivery of these compounds, which demonstrated reduced environmental and human toxicity (Campos et al., 2015).

Antimycobacterial Activity

  • Ramprasad et al. (2016) synthesized a series of imidazothiazole hybrids, finding that some derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis. Their research highlights the potential of these compounds in treating tuberculosis (Ramprasad et al., 2016).

Chemical Stability and Interaction Studies

  • The work of Maulding and Zoglio (1977) focused on the degradation kinetics of similar compounds in aqueous solutions, providing insights into their stability and potential interactions in various environments (Maulding & Zoglio, 1977).

Antitumor and Antifilarial Potential

  • Kumar et al. (1993) synthesized thiazoles and selenazoles, including compounds structurally related to 1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate, and evaluated their antitumor and antifilarial properties. They discovered significant activity against certain types of cancer and parasitic worms (Kumar et al., 1993).

Mechanism of Action

Target of Action

Similar compounds have been found to have antimycobacterial properties , suggesting that they may target proteins or enzymes essential for the survival of Mycobacterium tuberculosis.

Mode of Action

It’s known that similar compounds interact with their targets, leading to inhibition of essential biological processes, which could result in the death of the pathogen .

Biochemical Pathways

Based on the antimycobacterial properties of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have been found to exhibit antimycobacterial properties , suggesting that the compound may lead to the death of Mycobacterium tuberculosis.

properties

IUPAC Name

1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-9-13(22-14-17-7-8-19(9)14)10(2)21-15(20)18-12-5-3-11(16)4-6-12/h3-8,10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQKVBOMVWYIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=CN12)C(C)OC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate

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